molecular formula C15H20N2S2 B2770256 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione CAS No. 130089-88-2

5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione

Cat. No.: B2770256
CAS No.: 130089-88-2
M. Wt: 292.46
InChI Key: SRZXWWWQRGYZMW-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₅H₁₆N₂S₂, molecular weight: 288.43) features a spirocyclic architecture combining a benzothienopyrimidine core with a cyclohexane ring. Its synthesis typically involves Gewald reactions and subsequent thionation or cyclization steps . Key identifiers include ChemSpider ID 34499305 and systematic IUPAC nomenclature emphasizing the spiro junction and thione functionality .

Properties

IUPAC Name

spiro[1,3,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane]-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2S2/c18-13-12-10-6-2-3-7-11(10)19-14(12)17-15(16-13)8-4-1-5-9-15/h17H,1-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZXWWWQRGYZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=C(C4=C(S3)CCCC4)C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6,7,8-Tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and thiolation processes. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Research indicates that compounds containing the benzothieno-pyrimidine moiety exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogenic microorganisms. In vitro assays revealed:

  • Bacterial Strains : Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Candida albicans.
  • Results : The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and antifungals like ketoconazole.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various models:

  • In Vivo Studies : Animal models of inflammation showed a reduction in edema and inflammatory markers such as TNF-alpha and IL-6.
  • Mechanism : The compound appears to inhibit the NF-kB pathway which is crucial in mediating inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

Structural ModificationEffect on Activity
Addition of electron-withdrawing groupsEnhanced anticancer activity
Alteration of the cyclohexane ringChanges in antimicrobial potency
Variation in substituents on the benzothieno moietyModulation of anti-inflammatory effects

Case Studies

Several studies have highlighted the potential of this compound in pharmacological applications:

  • Study A : Evaluated the anticancer effects in a mouse model of breast cancer with promising results indicating tumor regression.
  • Study B : Investigated its antimicrobial efficacy against multidrug-resistant strains with favorable outcomes suggesting a new avenue for treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural variations, molecular weights, melting points, and key substituents among analogous compounds:

Compound Name/ID Molecular Formula Molecular Weight Melting Point (°C) Key Features/Substituents Notable Properties References
Target Compound C₁₅H₁₆N₂S₂ 288.43 Not reported Spirocyclohexane, 4-thione Rigid spiro core, nucleophilic thione group
3a (Spirocyclohexane-4-one) C₁₅H₂₀N₂OS 276.40 208–210 Spirocyclohexane, 4-one Higher rigidity; ketone group reduces nucleophilicity
3b (Spirocyclopentane-4-one) C₁₄H₁₈N₂OS 262.37 233–235 Spirocyclopentane, 4-one Smaller spiro ring increases melting point
7c (Pyrido-fused derivative) C₁₆H₁₉N₃S₂ 317.47 201 Pyrido-fused ring, methyl groups Enhanced lipophilicity; IR: 1234 cm⁻¹ (C=S)
4c (4-Benzylpiperazinyl) C₂₂H₂₆N₄S 378.53 134–135 4-Benzylpiperazinyl substituent Lower melting point due to bulky substituent
4-Chloro Intermediate C₁₀H₉ClN₂S 224.71 Not reported 4-Chloro group Reactive intermediate for nucleophilic substitution

Functional Group and Reactivity Differences

  • Thione vs. Ketone/Dione: The target’s 4-thione group offers greater nucleophilicity compared to the 4-one in compounds like 3a or the dione in 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ().
  • Spiro Ring Size : Spirocyclopentane derivatives (e.g., 3b ) exhibit higher melting points (233–235°C) than spirocyclohexane analogs (208–210°C), likely due to increased ring strain and packing efficiency .

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